molecular formula C14H15NOS2 B12250910 N-({[3,3'-bithiophene]-5-yl}methyl)pent-4-enamide

N-({[3,3'-bithiophene]-5-yl}methyl)pent-4-enamide

Cat. No.: B12250910
M. Wt: 277.4 g/mol
InChI Key: QXCKRTWJOHTJDG-UHFFFAOYSA-N
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Description

N-({[3,3’-bithiophene]-5-yl}methyl)pent-4-enamide is an organic compound that features a bithiophene moiety linked to a pent-4-enamide group

Properties

Molecular Formula

C14H15NOS2

Molecular Weight

277.4 g/mol

IUPAC Name

N-[(4-thiophen-3-ylthiophen-2-yl)methyl]pent-4-enamide

InChI

InChI=1S/C14H15NOS2/c1-2-3-4-14(16)15-8-13-7-12(10-18-13)11-5-6-17-9-11/h2,5-7,9-10H,1,3-4,8H2,(H,15,16)

InChI Key

QXCKRTWJOHTJDG-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(=O)NCC1=CC(=CS1)C2=CSC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)pent-4-enamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for N-({[3,3’-bithiophene]-5-yl}methyl)pent-4-enamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-({[3,3’-bithiophene]-5-yl}methyl)pent-4-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Alkylated thiophene derivatives.

Scientific Research Applications

N-({[3,3’-bithiophene]-5-yl}methyl)pent-4-enamide has several applications in scientific research:

    Organic Electronics: Used as a building block for the synthesis of conjugated

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